molecular formula C10H14N5O8P B141554 8-Hydroxydeoxyguanosine 5'-monophosphate CAS No. 127027-50-3

8-Hydroxydeoxyguanosine 5'-monophosphate

Cat. No. B141554
M. Wt: 363.22 g/mol
InChI Key: AQIVLFLYHYFRKU-VPENINKCSA-N
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Description

8-Hydroxydeoxyguanosine 5’-monophosphate is an indispensable resource, playing a pivotal role in probing intricate oxidative DNA impairment and mending mechanisms . It is considered a biomarker for oxidative damage of DNA . The levels of 8-hydroxy-2′-deoxyguanosine help in evaluating oxidative stress and DNA damage in individuals suffering from laryngeal cancer .


Synthesis Analysis

The synthesis of 8-Hydroxydeoxyguanosine 5’-monophosphate involves the oxidation of the guanine base by reactive oxygen species (ROS) within a living organism . This oxidation leads to the formation of 8-hydroxy-2-deoxyguanosine, which is then converted to 8-Hydroxydeoxyguanosine 5’-monophosphate .


Molecular Structure Analysis

The molecular formula of 8-Hydroxydeoxyguanosine 5’-monophosphate is C10H14N5O8P, and its molecular weight is 363.22 .


Chemical Reactions Analysis

8-Hydroxydeoxyguanosine 5’-monophosphate is formed as a result of the oxidation of the guanine base by reactive oxygen species (ROS) within a living organism . When ROS concentration is in excess, oxidative damage to proteins, lipids, and DNA occurs, thus causing structural and functional cellular changes .

Scientific Research Applications

DNA Adduct Formation Studies : Research exploring the formation of 8-OHdG as a biomarker for DNA damage due to oxidative stress involved reactions of DNA base 2'-deoxyguanosine-5'-monophosphate with various compounds. These studies aimed to understand the formation of DNA adducts under different conditions, offering insights into the mechanisms of DNA damage and the role of 8-OHdG as a reliable marker for assessing oxidative stress-induced DNA alterations (Handayani et al., 2017).

Biomarker for Disease Progression

Parkinson Disease Progression : Urinary levels of 8-OHdG have been investigated as a potential biomarker for the progression of Parkinson's disease. The study found a correlation between increased urinary 8-OHdG levels and advanced stages of the disease, suggesting its utility in evaluating disease progression and the impact of therapeutic interventions (Sato et al., 2005).

Cellular Oxidative DNA Damage Assessment

Gamma-Irradiation Induced DNA Damage : An innovative method involving the detection of 8-hydroxydeoxyguanosine 5′‐monophosphate (8‐OH‐dGMP) was developed to assess cellular oxidative DNA damage more reliably. This approach improved the sensitivity and accuracy of detecting oxidative damage in DNA, especially after gamma-irradiation exposure, showcasing the importance of 8-OHdG and its derivatives as markers for evaluating cellular oxidative stress (Mei et al., 2003).

Urinary Biomarker for Cancer : The concentration of urinary 8-OHdG and its analogs were studied as biomarkers for oxidative stress, particularly in the context of cancer. The development of an enzyme-linked immunosorbent assay (ELISA) for urinary 8-OHdG showed promising results in differentiating patients with bladder and prostate cancer from healthy controls, indicating the marker's potential in cancer risk assessment (Chiou et al., 2003).

Electrophilic Second Messenger in Cellular Signaling

Regulation of Cellular Signaling : 8-Nitroguanosine 3',5'-cyclic monophosphate, a nitrated derivative of guanosine 3',5'-cyclic monophosphate (cGMP) formed under conditions involving reactive oxygen species and nitric oxide, has been identified as an electrophilic second messenger. It regulates cellular signaling by inducing a post-translational modification known as protein S-guanylation. The study highlights the role of nitrated cyclic nucleotides, including 8-OHdG derivatives, in cellular adaptive responses to oxidative stress (Akashi et al., 2016).

Future Directions

8-Hydroxydeoxyguanosine 5’-monophosphate is considered a promising biomarker for oxidative stress . It is also found that highly expressed 8-OHdG in tumor tissues may be a predictor of prognosis in most solid tumors . Therefore, future research could focus on its potential as a diagnostic and prognostic tool in various diseases.

properties

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(23-5)2-22-24(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIVLFLYHYFRKU-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925768
Record name 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-2'-deoxy-guanosine-5'-monophosphate

CAS RN

127027-50-3
Record name 2′-Deoxy-7,8-dihydro-8-oxo-5′-guanylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127027-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxydeoxyguanosine 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127027503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-oxo-dGMP
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
N Mei, K Tamae, N Kunugita, T Hirano… - Environmental and …, 2003 - Wiley Online Library
In order to improve 8‐hydroxyguanine (8‐OH‐Gua) detection in DNA, we digested isolated DNA with nuclease P1 and analyzed for 8‐hydroxydeoxyguanosine 5′‐monophosphate (8‐…
Number of citations: 18 onlinelibrary.wiley.com
M Sharma, HC Box, CR Paul - Biochemical and biophysical research …, 1990 - Elsevier
8-Hydroxydeoxyguanosine 5′-monophosphate (8-OH dGmp) was synthesized from deoxyguanosine 5′-monophosphate (dGmp) by ascorbic acid in the presence of hydrogen …
Number of citations: 36 www.sciencedirect.com
K Podmore, PB Farmer, KE Herbert, GDD Jones… - Mutation Research …, 1997 - Elsevier
32 P-Postlabelling methods have been investigated for the analysis of the oxidative DNA damage lesion 8-oxoguanine. The extent of digestion of commercially available calf thymus …
Number of citations: 27 www.sciencedirect.com
VL Wilson, BG Taffe, PG Shields… - Environmental health …, 1993 - ehp.niehs.nih.gov
… HPLC elution profile of standard deoxynucleotide-5 '-monophosphates including 8-hydroxydeoxyguanosine-5 '-monophosphate, detected by absorbance at 254 nm. These nucleotides …
Number of citations: 81 ehp.niehs.nih.gov
H Orimo, N Mei, S Boiteux, Y Tokura… - Journal of radiation …, 2004 - academic.oup.com
… This baseline 8-OHGua value closely resembles that obtained by our previous method, which analyzed 8-hydroxydeoxyguanosine 5’monophosphate (8-OH-dGMP) after the cellular …
Number of citations: 15 academic.oup.com
N Mei, K Tamae, T Hirano, H Kasai, N Kunugita - 2003 - osti.gov
… This report describes an assay to detect 8-hydroxydeoxyguanosine 5'-monophosphate (8-OH-dGMP) in cellular DNA by modification of enzyme treatment after DNA extraction, using a …
Number of citations: 2 www.osti.gov
M Zeisig, T Hofer, J Cadet, L Möller - Carcinogenesis, 1999 - academic.oup.com
… ) Detection and quantitation of 8-hydroxydeoxyguanosine 5′-monophosphate in X-irradiated calf-thymus DNA by fluorescence post-labeling. …
Number of citations: 46 academic.oup.com
T Nakashima, T Okada, J Asahi, A Yamashita… - … /Genetic Toxicology and …, 2008 - Elsevier
Heavy metal pollution of soil causes biological problems, such as mutagenicity to living organisms, including human beings. However, few methods have been developed to assess …
Number of citations: 24 www.sciencedirect.com
CY Huang, CT Su, CJ Chung, YS Pu, JS Chu… - Toxicology and applied …, 2012 - Elsevier
8-Hydroxydeoxyguanosine (8-OHdG) is one of the most reliable and abundant markers of DNA damage. The study was designed to explore the relationship between urinary 8-OHdG …
Number of citations: 24 www.sciencedirect.com
AC Povey, VL Wilson, JL Zweier, P Kuppusamy… - …, 1992 - academic.oup.com
… 8-hydroxydeoxyguanosine-3'-mohophosphate (8OHdGp) and 8-hydroxydeoxyguanosine5'-monophosphate (8OHpdG) standards were kindly supplied by M.Woods and J.Essigmann, …
Number of citations: 10 academic.oup.com

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